molecular formula C52H79N5O12 B000251 Zotarolimus CAS No. 221877-54-9

Zotarolimus

Katalognummer B000251
CAS-Nummer: 221877-54-9
Molekulargewicht: 966.2 g/mol
InChI-Schlüssel: CGTADGCBEXYWNE-JUKNQOCSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Zotarolimus is a semi-synthetic derivative of rapamycin and serves as an inhibitor of the mammalian target of rapamycin (mTOR) signaling pathway. It has been primarily used in drug-eluting stents to prevent coronary artery restenosis by inhibiting smooth muscle cell proliferation. Zotarolimus is known for its potent anti-proliferative activity and its ability to reduce inflammation-related factors, thus inhibiting tumorigenesis in various cancer models, such as colorectal and lung adenocarcinoma (Chang et al., 2021), (Wu et al., 2021).

Synthesis and Molecular Structure Analysis

Zotarolimus is structurally related to sirolimus, with modifications intended to enhance its application in drug-eluting stents by optimizing its pharmacokinetic properties for local delivery. The synthesis involves specific alterations to the sirolimus molecule to create a compound with a shorter in vivo half-life and reduced systemic immunosuppression potential while retaining the anti-proliferative efficacy. This synthesis approach enables zotarolimus to have a targeted effect on vascular smooth muscle cells without extensive systemic exposure (Chen et al., 2007).

Chemical Reactions and Properties

Zotarolimus undergoes metabolism predominantly by hydroxylation and/or demethylation when exposed to human liver microsomes. The metabolites identified include various hydroxylated and demethylated forms, indicating extensive metabolism. This metabolic pathway suggests that zotarolimus is designed for optimal performance in its primary application, with modifications to the parent sirolimus structure enhancing its suitability for use in drug-eluting stents (Shokati et al., 2023).

Physical and Chemical Properties Analysis

Zotarolimus exhibits specific physical and chemical properties that make it suitable for its application in drug-eluting stents. Its solubility, stability, and interaction with the phosphorylcholine-based polymer coating are tailored to ensure controlled drug release and optimal biocompatibility. The physical properties, such as molecular weight and solubility in various solvents, are critical for its incorporation into the stent's polymer matrix, ensuring that zotarolimus is released at a rate that maximizes its antiproliferative effects while minimizing systemic exposure (Burke et al., 2006).

Wissenschaftliche Forschungsanwendungen

1. Application in Colorectal Cancer Treatment

  • Summary of Application : Zotarolimus, a semi-synthetic derivative of rapamycin, is used to prolong the survival time of organ grafts and is also a novel immunosuppressive agent with potent anti-proliferative activity . It has been studied for its anti-tumor effect, alone and in combination with 5-fluorouracil, on HCT-116 colorectal adenocarcinoma cells implanted in BALB/c nude mice .
  • Methods of Application : The study involved treating mice with Zotarolimus or Zotarolimus combined with 5-FU .
  • Results : Compared with the control mice, mice treated with Zotarolimus or Zotarolimus combined with 5-FU showed retarded tumor growth; increased tumor apoptosis through the enhanced expression of cleaved caspase 3 and extracellular signal-regulated kinase (ERK) phosphorylation; reduced inflammation-related factors such as IL-1β, TNF-α, and cyclooxygenase-2 (COX-2) protein; and inhibited metastasis-related factors such as CD44, epidermal growth factor receptor (EGFR), transforming growth factor β (TGF-β), and vascular endothelial growth factor (VEGF) .

2. Application in Lung Adenocarcinoma Treatment

  • Summary of Application : Zotarolimus has been studied for its anti-tumor effect, alone and in combination with 5-fluorouracil (5-FU), on A549 human lung adenocarcinoma cell line implanted in BALB/c nude mice .
  • Methods of Application : The study involved establishing A549 xenografts in nude mice, following which the mice were randomly divided into four groups: control, 5-FU (100 mg/kg/week), Zotarolimus (2 mg/kg/day), and Zotarolimus combined with 5-FU .
  • Results : The results of this study are not explicitly mentioned in the source .

3. Application in Cardiovascular Diseases

  • Methods of Application : Zotarolimus is used as the anti-proliferative agent in the polymer coating of Medtronic’s Endeavor and Resolute products . Stents are bound by a membrane consisting of polymers which not only slowly release zotarolimus and its derivatives into the surrounding tissues but also do not invoke an inflammatory response by the body .
  • Results : The inherent growth inhibitory properties of Zotarolimus make this drug ideal for the prevention of restenosis . Zotarolimus is the first drug developed specifically for local delivery from stents for the prevention of restenosis and has been tested extensively to support this indication .

Safety And Hazards

Zotarolimus should be handled with care to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Zukünftige Richtungen

Everolimus-eluting stents have the most favorable outcomes in terms of safety as well as efficacy in patients undergoing percutaneous coronary intervention. Newer innovations such as biodegradable polymers and bioabsorbable scaffolds lack clinical data to replace second-generation drug-eluting stents as standard of care . Zotarolimus-eluting stents are still being studied and compared with other stents for their long-term safety and efficacy .

Eigenschaften

IUPAC Name

(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-12-[(2R)-1-[(1S,3R,4S)-3-methoxy-4-(tetrazol-1-yl)cyclohexyl]propan-2-yl]-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C52H79N5O12/c1-31-16-12-11-13-17-32(2)43(65-8)28-39-21-19-37(7)52(64,69-39)49(61)50(62)56-23-15-14-18-41(56)51(63)68-44(34(4)26-38-20-22-40(45(27-38)66-9)57-30-53-54-55-57)29-42(58)33(3)25-36(6)47(60)48(67-10)46(59)35(5)24-31/h11-13,16-17,25,30-31,33-35,37-41,43-45,47-48,60,64H,14-15,18-24,26-29H2,1-10H3/b13-11+,16-12+,32-17+,36-25+/t31-,33-,34-,35-,37-,38+,39+,40+,41+,43+,44+,45-,47-,48+,52-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGTADGCBEXYWNE-JUKNQOCSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)N5C=NN=N5)C)C)O)OC)C)C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@H]2C[C@@H](/C(=C/C=C/C=C/[C@H](C[C@H](C(=O)[C@@H]([C@@H](/C(=C/[C@H](C(=O)C[C@H](OC(=O)[C@@H]3CCCCN3C(=O)C(=O)[C@@]1(O2)O)[C@H](C)C[C@@H]4CC[C@@H]([C@@H](C4)OC)N5C=NN=N5)C)/C)O)OC)C)C)/C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H79N5O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50873387
Record name Zotarolimus
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50873387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

966.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Zotarolimus

CAS RN

221877-54-9
Record name Zotarolimus
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=221877-54-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Zotarolimus [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0221877549
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Zotarolimus
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50873387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ZOTAROLIMUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H4GXR80IZE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Zotarolimus
Reactant of Route 2
Zotarolimus
Reactant of Route 3
Zotarolimus
Reactant of Route 4
Zotarolimus
Reactant of Route 5
Zotarolimus
Reactant of Route 6
Zotarolimus

Citations

For This Compound
13,300
Citations
SE Burke, RE Kuntz, LB Schwartz - Advanced drug delivery reviews, 2006 - Elsevier
… zotarolimus, from a synthetic phosphorylcholine-based polymer known for its biocompatible profile. Zotarolimus … This review provides background on pre-clinical studies with zotarolimus…
Number of citations: 135 www.sciencedirect.com
PW Serruys, S Silber, S Garg… - New England journal …, 2010 - Mass Medical Soc
Background New-generation coronary stents that release zotarolimus or everolimus have been shown to reduce the risk of restenosis. However, it is unclear whether there are …
Number of citations: 754 www.nejm.org
G Nakazawa, AV Finn, MC John, FD Kolodgie… - The American journal of …, 2007 - Elsevier
… is zotarolimus (formerly known as ABT-578), a newly synthesized analog of rapamycin that has potent antiproliferative properties. Zotarolimus is … The complex of zotarolimus and FK506-…
Number of citations: 161 www.sciencedirect.com
R Piccolo, GG Stefanini, A Franzone… - Circulation …, 2015 - Am Heart Assoc
Background— Although new-generation drug-eluting stents represent the standard of care among patients undergoing percutaneous coronary intervention, there remains debate about …
Number of citations: 91 www.ahajournals.org
F Feres, RA Costa, A Abizaid, MB Leon, JA Marin-Neto… - Jama, 2013 - jamanetwork.com
Importance The current recommendation is for at least 12 months of dual antiplatelet therapy after implantation of a drug-eluting stent. However, the optimal duration of dual antiplatelet …
Number of citations: 736 jamanetwork.com
DE Kandzari, MB Leon, JJ Popma, PJ Fitzgerald… - Journal of the American …, 2006 - jacc.org
… immunosuppressant, zotarolimus shares structural homology … coronary revascularization with zotarolimus-eluting (ZES) … -based coronary stent eluting zotarolimus versus sirolimus in …
Number of citations: 442 www.jacc.org
M Valgimigli, A Patialiakas, A Thury… - Journal of the American …, 2015 - jacc.org
… a phosphorylcholine polymer (4.8 μm) loaded with zotarolimus at a dose concentration of 10 μg/mm stent length. Approximately 95% of the zotarolimus is eluted from the stent within 15 …
Number of citations: 292 www.jacc.org
K Rasmussen, M Maeng, A Kaltoft, P Thayssen… - The Lancet, 2010 - thelancet.com
Background In low-risk patients, the zotarolimus-eluting stent has been shown to reduce rates of restenosis without increasing the risk of stent thrombosis. We compared the efficacy and …
Number of citations: 235 www.thelancet.com
J Iqbal, PW Serruys, S Silber, H Kelbaek… - Circulation …, 2015 - Am Heart Assoc
Background— Newer-generation drug-eluting stents that release zotarolimus or everolimus have been shown to be superior to the first-generation drug-eluting stents. However, data …
Number of citations: 140 www.ahajournals.org
B Cremers, JL Toner, LB Schwartz… - Clinical Research in …, 2012 - Springer
… The lipophilic antiproliferative drug zotarolimus makes it a potential candidate for balloon … a prototype zotarolimus coated balloon (ZCB) catheter in comparison to a zotarolimus eluting …
Number of citations: 80 link.springer.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.